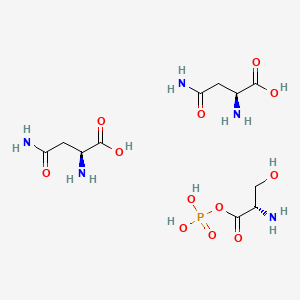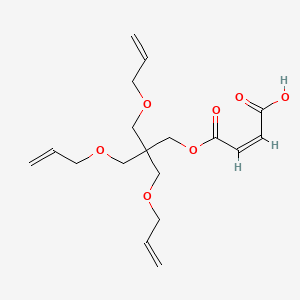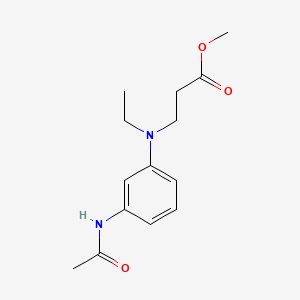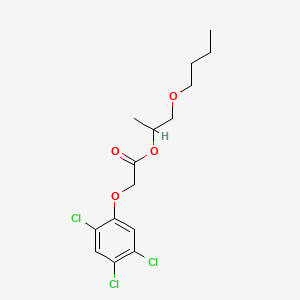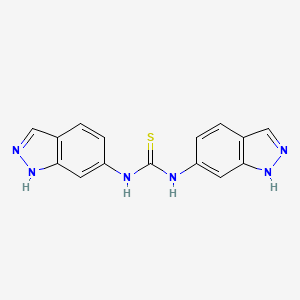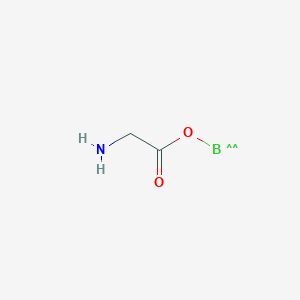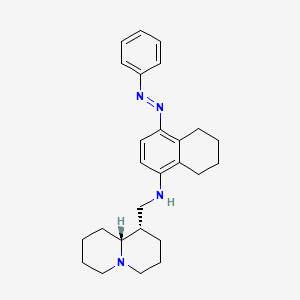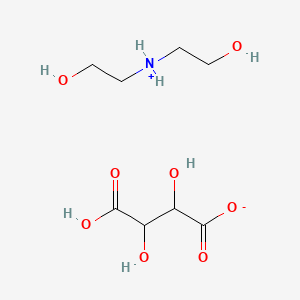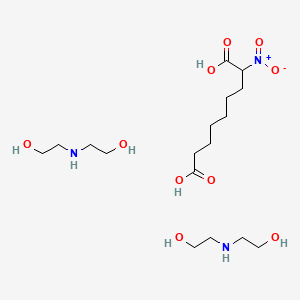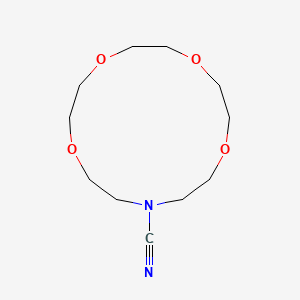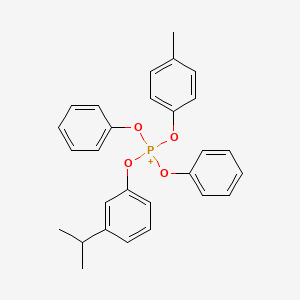
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムは、中心のリン原子に3つのフェノキシ基が結合した有機リン化合物です。有機リン化合物は、化学、生物学、医学、および産業における多様な用途から、幅広く研究されています。
準備方法
合成経路と反応条件
(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムの合成は、通常、三塩化リンと対応するフェノール誘導体の反応を伴います。この反応は、通常、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。一般的な反応スキームは以下のとおりです。
PCl3+3ArOH→P(ArO)3+3HCl
ここで、ArOHはフェノール誘導体を表します。
工業生産方法
このような化合物の工業生産は、多くの場合、バッチ式または連続式反応器での大規模な反応を伴います。収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件が最適化されます。一般的な溶媒には、ジクロロメタンとトルエンがあります。
化学反応の分析
反応の種類
(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムは、以下を含むさまざまな化学反応を起こすことができます。
酸化: リン原子は酸化されてホスフィンオキシドを形成することができます。
還元: 還元反応は、化合物をホスフィンに変換することができます。
置換: フェノキシ基は、他の求核試薬と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アミンやチオールなどの求核試薬は、穏やかな条件下で使用できます。
主な生成物
酸化: ホスフィンオキシド。
還元: ホスフィン。
置換: 置換されたホスホニウム塩。
科学研究への応用
化学
化学において、(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムは、配位化学および触媒における配位子として使用されます。そのユニークな構造により、遷移金属との安定な錯体を形成することができます。
生物学
生物学的研究において、有機リン化合物は、特にアセチルコリンエステラーゼ阻害の文脈において、酵素阻害剤としての可能性について研究されています。
医学
医学において、これらの化合物は、抗癌剤および抗ウイルス剤を含む治療薬としての可能性について探索されています。
産業
産業において、(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムは、ポリマー製造における難燃剤、可塑剤、または安定剤として使用できます。
科学的研究の応用
Chemistry
In chemistry, (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology
In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.
Medicine
In medicine, these compounds are explored for their potential as therapeutic agents, including anticancer and antiviral properties.
Industry
Industrially, this compound can be used as a flame retardant, plasticizer, or stabilizer in polymer production.
作用機序
(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。フェノキシ基は、化合物の結合親和性と特異性を高めることができます。リン原子は、文脈に応じて求核反応または求電子反応に参加することができます。
類似の化合物との比較
類似の化合物
トリフェニルホスフィン: 触媒において広く使用されている配位子。
トリス(2,4-ジ-tert-ブチルフェニル)ホスファイト: 抗酸化特性で知られています。
トリス(4-メチルフェニル)ホスフィン: 構造は似ていますが、置換基が異なります。
独自性
(4-メチルフェノキシ)-ジフェノキシ-(3-プロパン-2-イルフェノキシ)ホスファニウムは、他の有機リン化合物とは異なる化学的および物理的特性を与える可能性のある、フェノキシ基の特定の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Tris(4-methylphenyl)phosphine: Similar in structure but with different substituents.
Uniqueness
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is unique due to its specific combination of phenoxy groups, which can impart distinct chemical and physical properties compared to other organophosphorus compounds.
特性
分子式 |
C28H28O4P+ |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
(4-methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium |
InChI |
InChI=1S/C28H28O4P/c1-22(2)24-11-10-16-28(21-24)32-33(29-25-12-6-4-7-13-25,30-26-14-8-5-9-15-26)31-27-19-17-23(3)18-20-27/h4-22H,1-3H3/q+1 |
InChIキー |
SJLPEHALYVDDOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)O[P+](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC(=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




